(Pt(Mpbba)Cl)2

Description

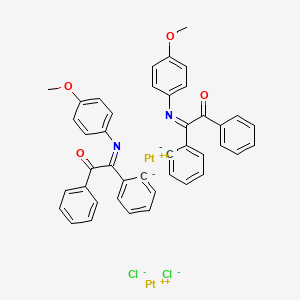

(Pt(Mpbba)Cl)₂ is a dinuclear platinum(II) complex where "Mpbba" refers to a bis-bidentate bridging ligand, likely a modified phenylbenzimidazole derivative. The compound exhibits a square-planar geometry around each platinum center, with the chloride ligands occupying axial positions. Its synthesis typically involves reacting platinum precursors (e.g., K₂PtCl₄) with the Mpbba ligand under controlled conditions, often employing microwave-assisted heating to enhance reaction efficiency and yield (~70%) . Key properties include:

Properties

CAS No. |

151306-13-7 |

|---|---|

Molecular Formula |

C42H32Cl2N2O4Pt2 |

Molecular Weight |

1089.796 |

IUPAC Name |

2-(4-methoxyphenyl)imino-1,2-diphenylethanone;platinum(2+);dichloride |

InChI |

InChI=1S/2C21H16NO2.2ClH.2Pt/c2*1-24-19-14-12-18(13-15-19)22-20(16-8-4-2-5-9-16)21(23)17-10-6-3-7-11-17;;;;/h2*2-8,10-15H,1H3;2*1H;;/q2*-1;;;2*+2/p-2 |

InChI Key |

AVUFQJVBZWVXNL-UHFFFAOYSA-L |

SMILES |

COC1=CC=C(C=C1)N=C(C2=CC=CC=[C-]2)C(=O)C3=CC=CC=C3.COC1=CC=C(C=C1)N=C(C2=CC=CC=[C-]2)C(=O)C3=CC=CC=C3.[Cl-].[Cl-].[Pt+2].[Pt+2] |

Synonyms |

bis(N-(4-methoxyphenyl)-alpha-benzoylbenzylideneamine)di-mu-chlorodiplatinum(II) |

Origin of Product |

United States |

Comparison with Similar Compounds

Palladium Analog: (Pd(Mpbba)Cl)₂

Structural Similarity : Substitution of Pt with Pd retains the dinuclear framework but alters electronic and steric properties.

Key Differences :

Nickel Analog: (Ni(Mpbba)Cl)₂

Structural Similarity : Ni(II) adopts a similar square-planar geometry but with distinct magnetic and electronic properties.

Key Differences :

- Electronic structure : Ni(II) complexes are more Lewis acidic, favoring coordination with stronger field ligands.

- Applications : Ni analogs are less explored in catalysis but show promise in magnetic materials .

Research Findings and Implications

- Stability : Pt complexes outperform Pd and Ni analogs in high-temperature environments, critical for industrial catalysis .

- Synthetic efficiency : Microwave synthesis (used for Pt and Pd) improves yields by ~20% compared to conventional methods for Ni .

- Environmental impact : Pd and Ni compounds may pose lower bioaccumulation risks than Pt-based complexes, aligning with PBT (persistent, bioaccumulative, toxic) chemical guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.